

Comparative Crystallographic Analysis of 5-(4-Nitrophenyl)-1H-Tetrazole Derivatives

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Compound of Interest

Compound Name: 5-(4-Nitrophenyl)-1H-Tetrazole

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A comprehensive guide for researchers, scientists, and drug development professionals on the structural nuances of **5-(4-nitrophenyl)-1H-tetrazole** and its derivatives, supported by X-ray crystallographic data. This guide provides a comparative analysis of key structural parameters, detailed experimental protocols for synthesis and crystallographic analysis, and a visual representation of the experimental workflow.

The **5-(4-nitrophenyl)-1H-tetrazole** scaffold is a significant pharmacophore in medicinal chemistry, often utilized for its bioisosteric relationship with carboxylic acids and its role in constructing complex heterocyclic systems. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and for elucidating structure-activity relationships. X-ray crystallography provides an unparalleled level of detail in this regard, offering insights into conformation, intermolecular interactions, and the electronic effects of various substituents.

This guide presents a comparative analysis of the crystallographic data for a selection of **5-(4-nitrophenyl)-1H-tetrazole** derivatives. The data, summarized in the tables below, highlights the impact of substitution on the tetrazole and phenyl rings on key geometric parameters.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for selected **5-(4-nitrophenyl)-1H-tetrazole** derivatives. These parameters provide a quantitative basis for comparing the structural effects of different substituents.

Table 1: Crystal System and Unit Cell Parameters

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)
5-(2-Methyl-5-nitrophenyl)-1H-tetrazole	C ₈ H ₇ N ₅ O ₂	Monoclinic	P2 ₁ /c	4.9057(10)	16.938(3)	11.463(2)	98.65(3)	941.7(3)
1-[1-(4-Nitrophenyl)-1H-tetrazol-5-yl]-1H-1,2,3-benzotriazole	C ₁₃ H ₈ N ₈ O ₂	Monoclinic	P2 ₁ /c	13.315(3)	8.483(2)	12.015(2)	108.35(3)	1288.1(5)

Table 2: Selected Bond Lengths (Å)

Compound	C-N (tetrazole)	N-N (tetrazole)	C-C (phenyl-tetrazole)
5-(2-Methyl-5-nitrophenyl)-1H-tetrazole	avg. 1.33	avg. 1.34	1.47
1-[1-(4-Nitrophenyl)-1H-tetrazol-5-yl]-1H-1,2,3-benzotriazole	avg. 1.34	avg. 1.33	1.44

Note: Average values are provided for the tetrazole ring bonds for simplicity.

Table 3: Key Torsion and Dihedral Angles (°)

Compound	Dihedral Angle (Phenyl-Tetrazole)
5-(2-Methyl-5-nitrophenyl)-1H-tetrazole	45.7(2)
1-[1-(4-Nitrophenyl)-1H-tetrazol-5-yl]-1H-1,2,3-benzotriazole	89.1(1)

Experimental Protocols

Synthesis of 5-(4-Nitrophenyl)-2H-tetrazole

A foundational precursor for many derivatives is 5-(4-nitrophenyl)-2H-tetrazole. A general and efficient method for its synthesis involves the [3+2] cycloaddition reaction between 4-nitrobenzonitrile and sodium azide.^[1]

- **Reaction Setup:** In a round-bottom flask, 4-nitrobenzonitrile (1.0 eq) is dissolved in a suitable solvent, such as dimethylformamide (DMF).
- **Addition of Reagents:** Sodium azide (1.5-2.0 eq) and a catalyst, such as ammonium chloride or a Lewis acid, are added to the solution.
- **Reaction Conditions:** The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature and acidified with a dilute acid (e.g., HCl). The resulting precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the desired 5-(4-nitrophenyl)-2H-tetrazole.

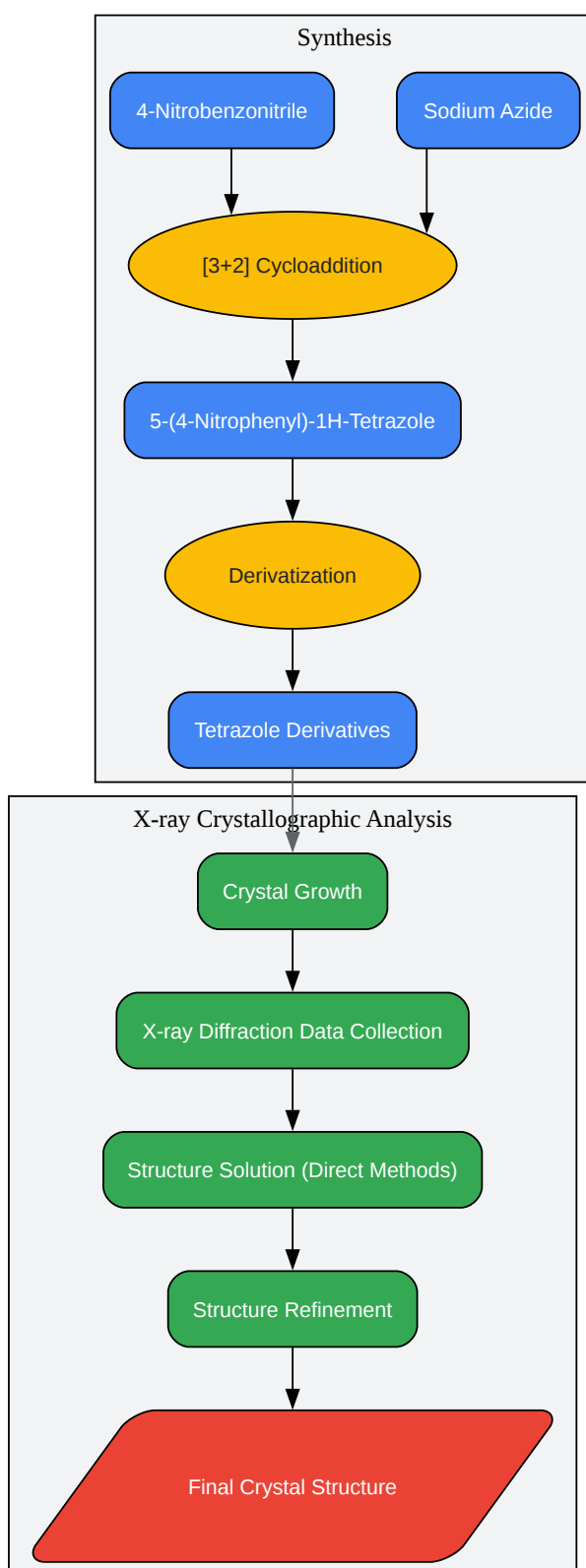
Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional molecular structure is achieved through single-crystal X-ray diffraction.

- **Crystal Growth:** High-quality single crystals of the tetrazole derivatives are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or DMF/water).
- **Data Collection:** A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector. The crystal is maintained at a constant temperature (e.g., 298 K) during data collection. Diffraction data are collected by rotating the crystal and recording the diffraction pattern at various angles.
- **Structure Solution and Refinement:** The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using software such as SHELXL.^[2]

Experimental Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of **5-(4-nitrophenyl)-1H-tetrazole** derivatives to their structural elucidation by X-ray crystallography.



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Caption: Experimental workflow for the synthesis and crystallographic analysis of tetrazole derivatives.

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References

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